(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride
Overview
Description
(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies
(3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride's derivatives, specifically TM208, have been the subject of metabolic studies. TM208, a compound with potential anticancer properties, was extensively analyzed for its metabolites in rat bile using high-performance liquid chromatography and tandem mass spectrometry. This research aids in understanding the compound's metabolic pathways and potential efficacy as an anticancer agent (Jiang et al., 2007).
Synthesis of Amino Acids
Research has also been conducted on the synthesis of amino acids using derivatives of this compound. Specifically, the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives has been explored, offering a method to synthesize both (S)- and (R)-alanine, which are valuable in various biochemical applications (Orena et al., 1992).
Chiral Solvating Properties
The chiral solvating properties of derivatives, such as (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been examined for their potential use in NMR spectroscopy. These studies are crucial for developing new methods in stereoselective synthesis and analysis in organic chemistry (Wagger et al., 2007).
Properties
IUPAC Name |
(3R)-1-ethylsulfonyl-3-methylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-3-12(10,11)9-5-4-8-7(2)6-9;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSIVIHCZVFCQD-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCN[C@@H](C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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